

Technical Guide to N-butylacrylamide Monomer: CAS Number, Purity, and Analysis

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Compound of Interest

Compound Name: *N-butylacrylamide*

Cat. No.: *B1268921*

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This technical guide provides an in-depth overview of **N-butylacrylamide**, a versatile monomer with applications in polymer synthesis for the pharmaceutical and biotechnology industries. This document outlines its chemical identity, typical purity specifications, and a detailed analytical method for quality control.

N-butylacrylamide: Chemical Identity and Properties

N-butylacrylamide (NBA) is a mono-substituted acrylamide monomer. Its chemical structure consists of a butyl group attached to the nitrogen atom of an acrylamide backbone.

CAS Number: 2565-18-6[1][2]

Molecular Formula: $C_7H_{13}NO$

Molecular Weight: 127.19 g/mol

Synonyms: N-Butylprop-2-enamide

Purity Specifications

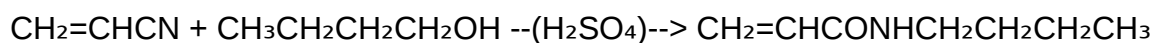
Commercial grades of **N-butylacrylamide** are typically available in high purity, suitable for polymerization and other sensitive applications. The purity is predominantly determined by Gas Chromatography (GC). Below is a summary of typical specifications from various suppliers.

Parameter	Specification	Analysis Method
Purity	≥96% to >98.0%	Gas Chromatography (GC)
Appearance	Colorless to light yellow liquid or solid	Visual
Inhibitor	Typically stabilized with MEHQ (Monomethyl ether hydroquinone)	-

Synthesis and Potential Impurities

The synthesis of **N-butylacrylamide** is analogous to the production of other N-substituted acrylamides, such as its isomer N-tert-butylacrylamide. The most common industrial synthesis is the Ritter reaction.[3][4] In the case of **N-butylacrylamide**, this would involve the reaction of acrylonitrile with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Scheme:



Potential Impurities:

Given the synthesis route, the primary potential impurities in **N-butylacrylamide** include:

- Unreacted starting materials: Acrylonitrile and n-butanol.
- By-products: Di-n-butyl ether (from the self-condensation of n-butanol), and other secondary products from side reactions.
- Residual catalyst: Traces of the acid catalyst.
- Water: From the reaction or purification process.
- Polymerized **N-butylacrylamide**: Oligomers or polymers formed during synthesis or storage.

The following diagram illustrates the general workflow for the synthesis and purification of **N-butylacrylamide**.

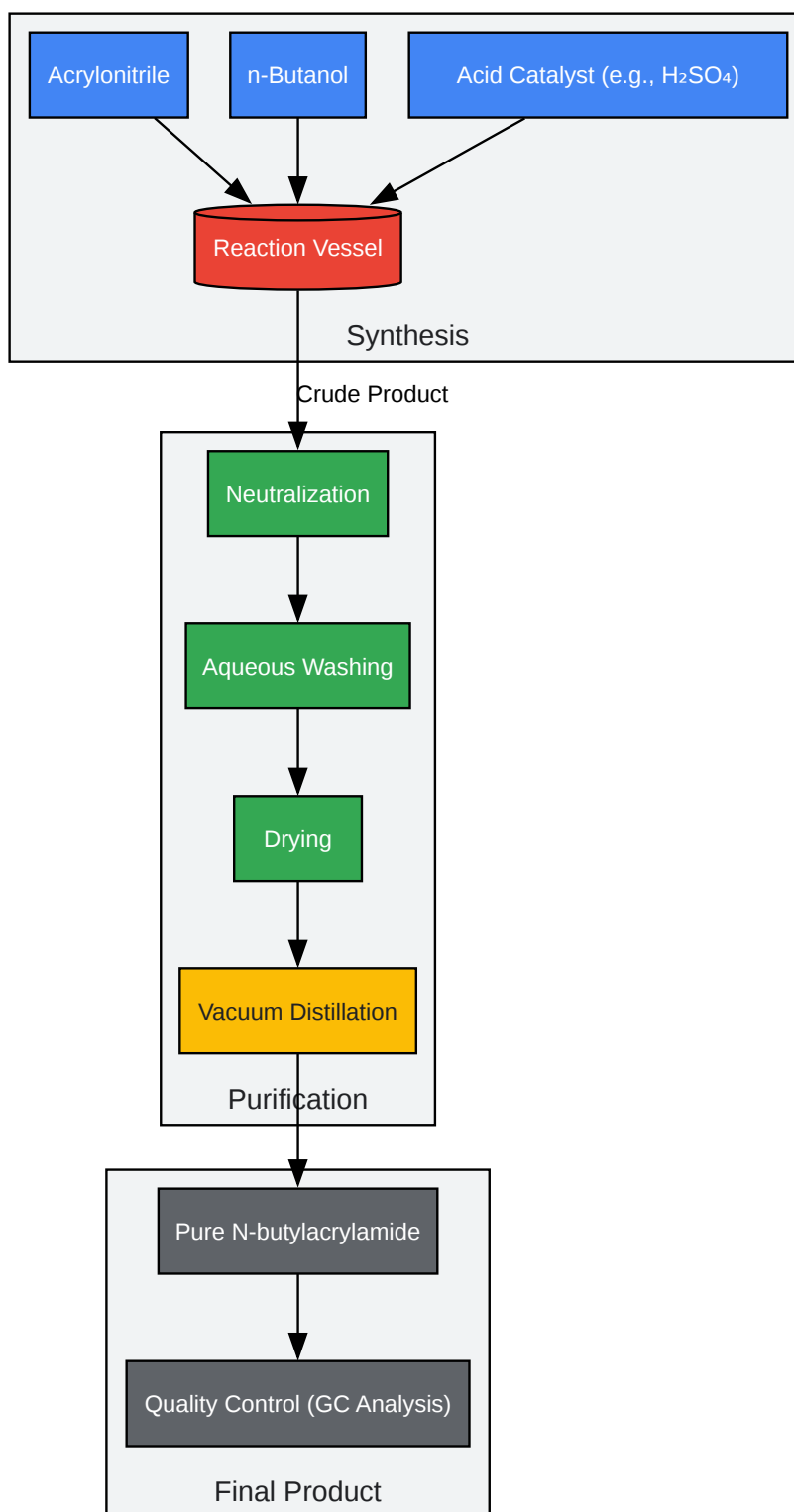


Figure 1: Synthesis and Purification Workflow for N-butylacrylamide

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Caption: Synthesis and purification workflow for **N-butylacrylamide**.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

The following is a general, yet detailed, protocol for the determination of **N-butylacrylamide** purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). This method is based on standard practices for the analysis of similar volatile and semi-volatile organic compounds. Method validation would be required for use in a regulated environment.

4.1. Instrumentation and Materials

- Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
- GC Column: A non-polar or mid-polarity capillary column is recommended. A common choice would be a DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium or Hydrogen, high purity.
- Gases for FID: Hydrogen and Air, high purity.
- Syringes: For sample and standard injection.
- Volumetric flasks and pipettes: Class A.
- Solvent: High-purity acetone or ethyl acetate (GC grade).
- **N-butylacrylamide** reference standard: Of known high purity.

4.2. Preparation of Solutions

- Standard Stock Solution (e.g., 1000 μ g/mL): Accurately weigh approximately 100 mg of the **N-butylacrylamide** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 μ g/mL).

- Sample Solution: Accurately weigh approximately 100 mg of the **N-butylacrylamide** sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to the mark with the same solvent used for the standards.

4.3. GC-FID Operating Conditions

Parameter	Condition
Column	DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m
Injector Temperature	250 °C
Injection Volume	1 μ L
Injection Mode	Split (e.g., 50:1 ratio)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	- Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 15 °C/min to 250 °C- Hold at 250 °C for 5 minutes
Detector	Flame Ionization Detector (FID)
Detector Temperature	280 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (N ₂ or He)	25 mL/min

4.4. Analysis Procedure

- Inject the working standard solutions to generate a calibration curve. Plot the peak area of **N-butylacrylamide** against the concentration.
- Inject the sample solution.

- Identify the **N-butylacrylamide** peak in the sample chromatogram by comparing its retention time with that of the standards.
- Calculate the concentration of **N-butylacrylamide** in the sample solution using the calibration curve.
- Calculate the purity of the sample as a percentage (w/w).

4.5. Data Interpretation and Purity Calculation

The purity of the **N-butylacrylamide** sample is calculated using the area percent method, assuming that all components of the sample are eluted and detected by the FID.

$$\text{Purity (\%)} = (\text{Area of NBA peak} / \text{Total area of all peaks}) \times 100$$

For a more accurate quantification, an internal or external standard method should be employed, using the calibration curve generated from the reference standard.

The following diagram illustrates the analytical workflow for purity determination.

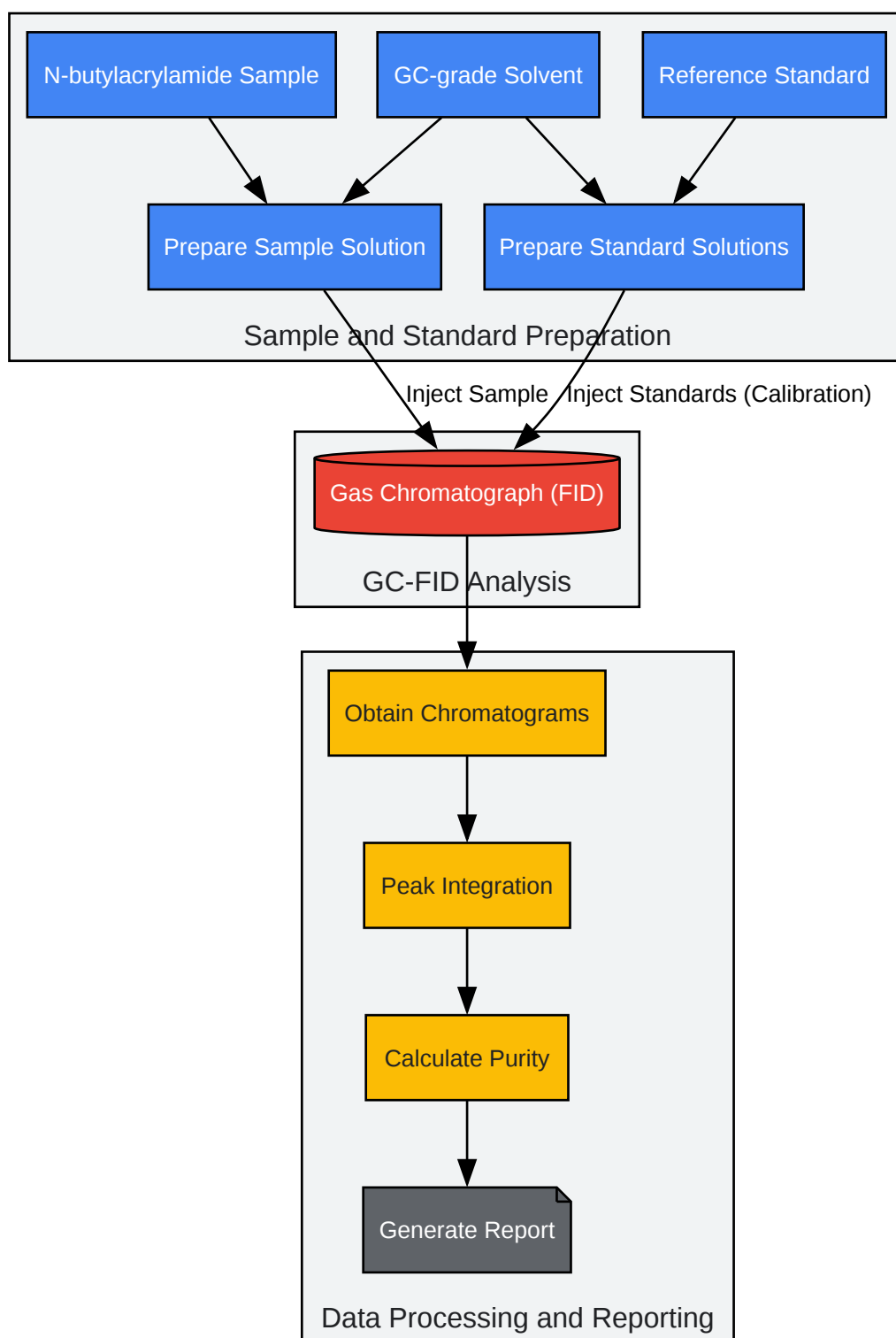


Figure 2: Analytical Workflow for N-butylacrylamide Purity Determination

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Caption: Analytical workflow for **N-butylacrylamide** purity determination.

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